1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol
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Overview
Description
1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperidine ring, and a pyrrolidin-3-ol moiety
Preparation Methods
The synthesis of 1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromo-5-(trifluoromethyl)pyridine, can be synthesized through the iodide displacement of iodobromopyridine with in situ generated (trifluoromethyl)copper.
Piperidine Ring Formation: The pyridine intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidine ring.
Pyrrolidin-3-ol Addition: The final step involves the addition of the pyrrolidin-3-ol moiety to the piperidine ring, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can be compared with similar compounds, such as:
3-Bromo-5-(trifluoromethyl)pyridin-2-ol: This compound shares the pyridine ring with bromine and trifluoromethyl substitutions but lacks the piperidine and pyrrolidin-3-ol moieties.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a hydroxyl group.
Other Pyridine Derivatives: Various pyridine derivatives with different substituents can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrF3N3O/c16-13-7-10(15(17,18)19)8-20-14(13)21-4-1-11(2-5-21)22-6-3-12(23)9-22/h7-8,11-12,23H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWXOTHJLVEUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=C(C=N3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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